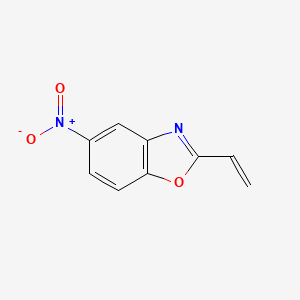![molecular formula C11H9ClN4O3 B8484540 6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione](/img/structure/B8484540.png)
6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione is a heterocyclic compound that features a spiro linkage between a quinazoline and an imidazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-methylquinazolin-4-one with an imidazolidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or functionalized derivatives.
科学研究应用
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
6-chloro-3-methylquinazolin-4-one: Shares the quinazoline core but lacks the spiro linkage.
Imidazolidine derivatives: Compounds with similar imidazolidine rings but different substituents or linkages.
Uniqueness
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.
属性
分子式 |
C11H9ClN4O3 |
|---|---|
分子量 |
280.67 g/mol |
IUPAC 名称 |
6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione |
InChI |
InChI=1S/C11H9ClN4O3/c1-16-10(19)13-7-3-2-5(12)4-6(7)11(16)8(17)14-9(18)15-11/h2-4H,1H3,(H,13,19)(H2,14,15,17,18) |
InChI 键 |
QBRYBUXHTFUNRQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)NC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

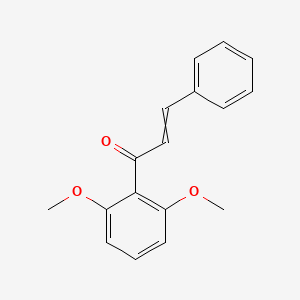
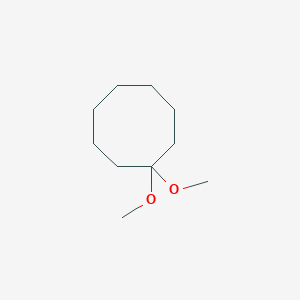
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitriledihydrochloride](/img/structure/B8484485.png)
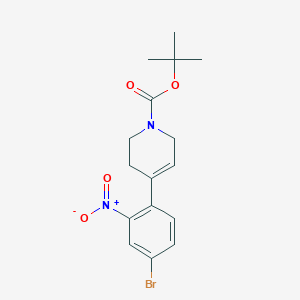
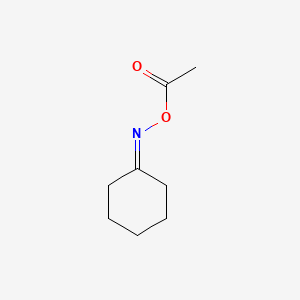

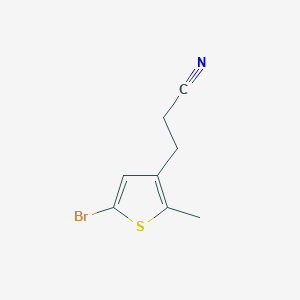
![[3-(4-Trifluoromethyl-benzyloxy)-phenyl]-methanol](/img/structure/B8484524.png)
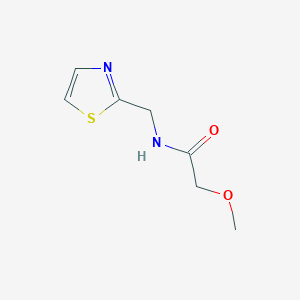


amine](/img/structure/B8484546.png)
